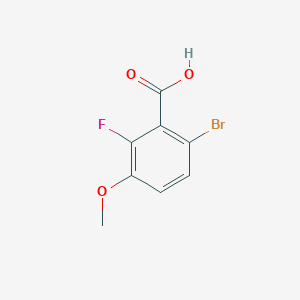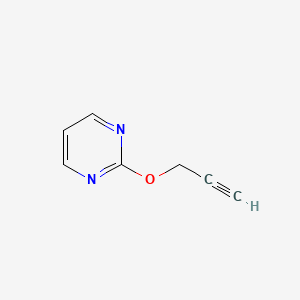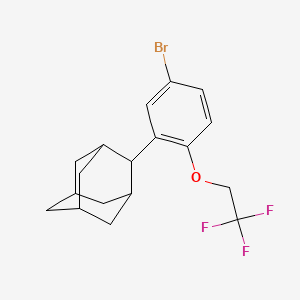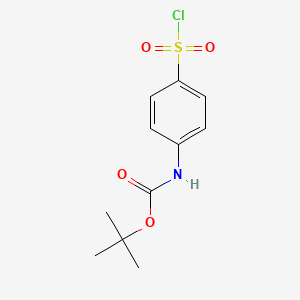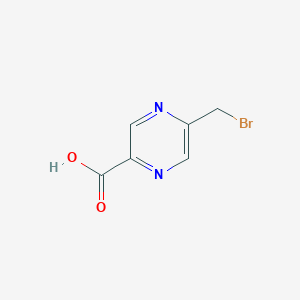
5-(bromomethyl)-2-Pyrazinecarboxylic acid
描述
5-(bromomethyl)-2-Pyrazinecarboxylic acid is a chemical compound that is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is employed in the production of a variety of products, including fuels, chemicals, and materials .
Synthesis Analysis
The synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid involves several steps. One efficient method involves the use of bromination reactions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling . These methods are widely used due to their mild and functional group tolerant reaction conditions .
Molecular Structure Analysis
The molecular structure of 5-(bromomethyl)-2-Pyrazinecarboxylic acid can be represented by the molecular formula C9H7BrO4 . The InChI key for this compound is YURYXANPFWEPEI-UHFFFAOYSA-N . The compound has a molecular weight of 259.05 g/mol .
Chemical Reactions Analysis
5-(bromomethyl)-2-Pyrazinecarboxylic acid can undergo a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . It can also undergo bromination reactions .
Physical And Chemical Properties Analysis
5-(bromomethyl)-2-Pyrazinecarboxylic acid has several physical and chemical properties. It has a molecular weight of 259.05 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . It also has a topological polar surface area of 74.6 Ų .
科学研究应用
Synthesis and Biological Evaluation
Studies have focused on the synthesis of various substituted pyrazinecarboxamides through condensation reactions involving substituted pyrazine-2-carboxylic acids. These compounds have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, derivatives with 3,5-bromo-4-hydroxyphenyl groups showed significant activity against Mycobacterium tuberculosis (Doležal et al., 2006).
Corrosion Inhibition
The corrosion inhibition performance of pyrazine derivatives on steel surfaces has been investigated. Quantum chemical calculations and molecular dynamics simulations have explored the adsorption properties of these compounds, suggesting their effectiveness in protecting against corrosion. The studies show that the brominated pyrazine derivatives offer a promising approach to corrosion inhibition (Obot & Gasem, 2014).
Material Science and Photovoltaic Devices
In material science, brominated pyrazine derivatives have been utilized as precursors in the synthesis of various organic compounds. These precursors have enabled the creation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing the versatility of brominated pyrazine compounds in synthesizing materials with potential applications in photovoltaic devices and organic electronics (Martins et al., 2013).
Anticancer Scaffolds
The synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds represents another application. These compounds were synthesized via a multi-component condensation reaction, demonstrating the role of brominated pyrazine derivatives in creating bioactive molecules with anticancer activity. This highlights the intersection of organic chemistry and pharmacology in the search for novel therapeutic agents (Nimbalkar et al., 2017).
Electronic and Nonlinear Optical Properties
The electronic and nonlinear optical (NLO) properties of compounds synthesized from brominated pyrazine derivatives have been explored. These studies provide insights into the potential of these compounds in developing materials for electronic applications, showcasing how structural modifications can impact their electronic properties and NLO behavior (Ahmad et al., 2021).
属性
IUPAC Name |
5-(bromomethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJIWLVFNDGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-2-Pyrazinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



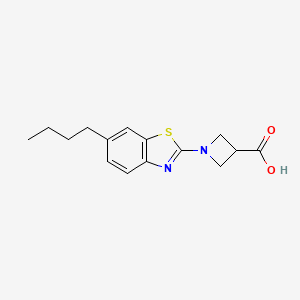
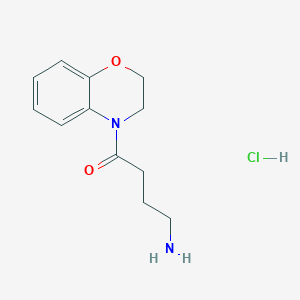
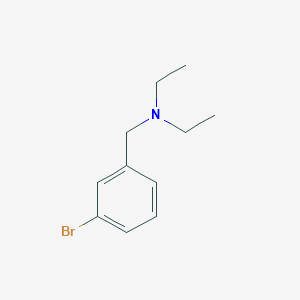
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
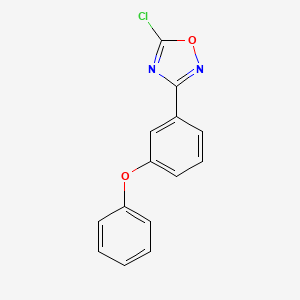
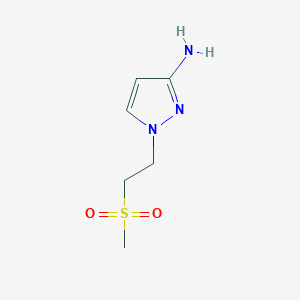
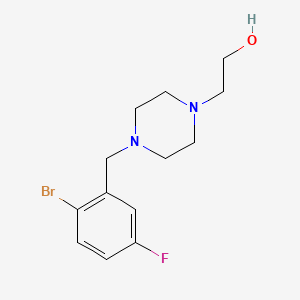
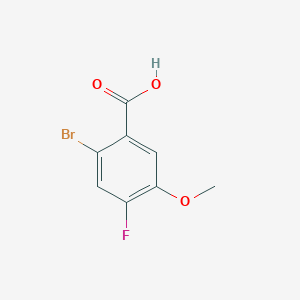
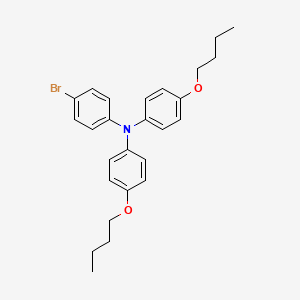
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
